molecular formula C8H4ClF5 B6311869 1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene CAS No. 1357624-18-0

1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene

Cat. No.: B6311869
CAS No.: 1357624-18-0
M. Wt: 230.56 g/mol
InChI Key: UMLZVJDTUUXSJF-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF5. This compound is characterized by the presence of a chloromethyl group, two fluorine atoms, and a trifluoromethyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH), sulfuric acid (H2SO4), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The unique combination of substituents in this compound imparts distinct properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

1-(chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-3-4-1-2-5(8(12,13)14)7(11)6(4)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLZVJDTUUXSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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